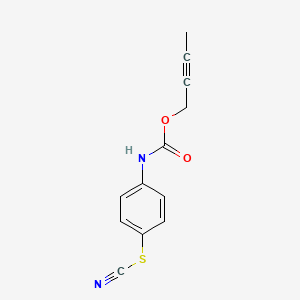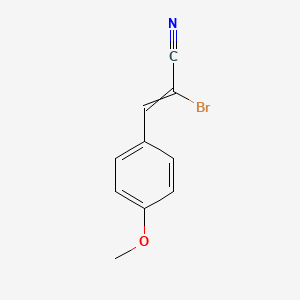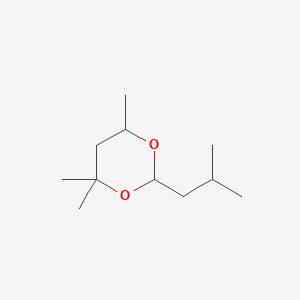
Carbanilic acid, 4-thiocyanato-2-butynyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanilic acid, 4-thiocyanato-2-butynyl ester is an organic compound with the molecular formula C12H10N2O2S. It is characterized by the presence of a thiocyanate group and a butynyl ester moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of carbanilic acid, 4-thiocyanato-2-butynyl ester typically involves the esterification of carbanilic acid with 4-thiocyanato-2-butynyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid, and proceeds via the Fischer esterification mechanism . The reaction conditions generally include heating the reactants under reflux in the presence of the acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve techniques such as distillation or recrystallization to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: Carbanilic acid, 4-thiocyanato-2-butynyl ester can undergo various chemical reactions, including:
Substitution Reactions: The thiocyanate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Acidic Hydrolysis: Typically involves heating the ester with a large excess of water and a strong acid catalyst, such as hydrochloric acid.
Basic Hydrolysis (Saponification): Involves the use of a strong base, such as sodium hydroxide, to hydrolyze the ester bond.
Major Products Formed:
Hydrolysis: Produces carbanilic acid and 4-thiocyanato-2-butynyl alcohol.
Substitution Reactions: The products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
Carbanilic acid, 4-thiocyanato-2-butynyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of carbanilic acid, 4-thiocyanato-2-butynyl ester involves its interaction with specific molecular targets and pathways. The thiocyanate group can act as a nucleophile, participating in various biochemical reactions. Additionally, the ester moiety can undergo hydrolysis, releasing active intermediates that exert biological effects .
Comparación Con Compuestos Similares
Carbanilic Acid Esters: Other esters of carbanilic acid, such as carbanilic acid, p-methyl-, 4-thiocyanato-2-butynyl ester.
Thiocyanate Esters: Compounds containing the thiocyanate group, such as ethyl thiocyanate.
Uniqueness: Carbanilic acid, 4-thiocyanato-2-butynyl ester is unique due to the presence of both the thiocyanate and butynyl ester groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
73623-23-1 |
|---|---|
Fórmula molecular |
C12H10N2O2S |
Peso molecular |
246.29 g/mol |
Nombre IUPAC |
but-2-ynyl N-(4-thiocyanatophenyl)carbamate |
InChI |
InChI=1S/C12H10N2O2S/c1-2-3-8-16-12(15)14-10-4-6-11(7-5-10)17-9-13/h4-7H,8H2,1H3,(H,14,15) |
Clave InChI |
ZYMKQLSJPXXGRO-UHFFFAOYSA-N |
SMILES canónico |
CC#CCOC(=O)NC1=CC=C(C=C1)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Phenyl-2-[(2-phenylethyl)sulfanyl]ethan-1-one](/img/structure/B14463135.png)

![4-[(4-nitrophenyl)carbamoyl]benzoic Acid](/img/structure/B14463140.png)
![Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]-](/img/structure/B14463143.png)

![N-[6-(2-Ethoxyethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14463158.png)


![2-[(Chloromethyl)amino]ethan-1-ol](/img/structure/B14463173.png)


